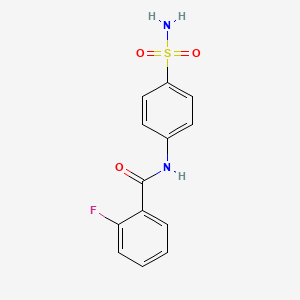

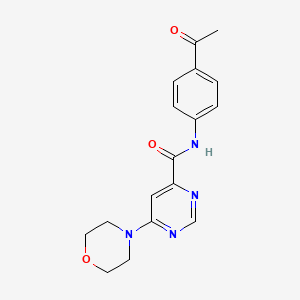

![molecular formula C15H20N4O2 B2835915 1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-46-6](/img/structure/B2835915.png)

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Anticancer Properties

Research indicates significant anticancer activities associated with derivatives of the pyrido[2,3-d]pyrimidine class. For instance, Singh and Paul (2006) discovered that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit pronounced activity against human tumor cell lines. The structural modifications, such as the inclusion of piperidine or pyrrolidine, benzoyl at C-5, and benzyl groups at N-1, N-3 positions, significantly enhance these anticancer effects Singh & Paul, 2006.

Antimicrobial and Antifungal Activities

Alwan, Al Kaabi, and Hashim (2014) synthesized new Schiff bases of Pyrido[1,2-A] Pyrimidine derivatives with certain amino acids, demonstrating promising antibacterial and antitumor potential. Their findings suggest that these compounds exhibit variable antibacterial activities, with some showing significant efficacy against bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents Alwan, Al Kaabi, & Hashim, 2014.

Co-crystal Formation for Enhanced Stability

Ton and Egert (2015) explored the co-crystallization of trimethoprim with derivatives including glutarimide and 3,3-dimethylglutarimide, related structurally to the pyrido[2,3-d]pyrimidine scaffold. These cocrystals are stabilized by a network of hydrogen bonds, offering insights into enhancing pharmaceutical compounds' stability through co-crystallization techniques Ton & Egert, 2015.

Synthetic Pathways and Chemical Properties

Jatczak et al. (2014) provided a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This research not only simplifies the synthesis of this class of compounds but also explores their biopharmaceutical properties, offering valuable insights into their solubility, permeability, and clearance rates, which are crucial for drug development Jatczak et al., 2014.

Future Directions

Pyrido[2,3-d]pyrimidines, the class to which “1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs, are an emerging scaffold in medicinal chemistry . They have a broad spectrum of activities and are being studied for their potential in the development of new selective, effective, and safe therapeutic agents .

properties

IUPAC Name |

1,3,6-trimethyl-5-piperidin-1-ylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-10-9-16-13-11(12(10)19-7-5-4-6-8-19)14(20)18(3)15(21)17(13)2/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWJWJZYQJWHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N3CCCCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)

![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2835840.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2835843.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide](/img/structure/B2835849.png)

![ethyl 4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2835850.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2835854.png)